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  • Product: (3-Ethynylphenyl)boronic acid
  • CAS: 1189127-05-6

Core Science & Biosynthesis

Foundational

(3-Ethynylphenyl)boronic acid CAS number and properties

Technical Monograph: (3-Ethynylphenyl)boronic Acid Strategic Utilization in Orthogonal Cross-Coupling and Chemical Biology Executive Summary (3-Ethynylphenyl)boronic acid (CAS: 1189127-05-6) is a high-value bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (3-Ethynylphenyl)boronic Acid Strategic Utilization in Orthogonal Cross-Coupling and Chemical Biology

Executive Summary

(3-Ethynylphenyl)boronic acid (CAS: 1189127-05-6) is a high-value bifunctional building block characterized by two distinct reactive handles: a boronic acid moiety (


) and a terminal alkyne (

).[1][2][3][4] Its utility lies in its orthogonal reactivity . The boronic acid enables Suzuki-Miyaura cross-coupling to form biaryl scaffolds, while the alkyne remains inert under specific conditions, serving as a latent "handle" for subsequent bio-orthogonal ligation (e.g., CuAAC "Click" chemistry) or Sonogashira coupling. This guide details the physicochemical profile, chemoselective protocols, and strategic applications of this molecule in drug discovery and materials science.

Part 1: Chemical Identity & Physicochemical Profile

This section consolidates critical data for identification and handling. Unlike standard phenylboronic acids, the presence of the metastable ethynyl group requires strict adherence to storage protocols to prevent polymerization or protodeboronation.

Table 1: Technical Datasheet
PropertySpecification
Chemical Name (3-Ethynylphenyl)boronic acid
CAS Number 1189127-05-6
Molecular Formula

Molecular Weight 145.95 g/mol
Appearance White to off-white powder
Solubility High: DMSO, Methanol, Ethanol, AcetoneLow: Hexanes, Water (neutral pH), DCM
pKa ~8.8 (Boronic acid ionization)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen).[3] Hygroscopic.
Stability Hazards Susceptible to protodeboronation under strong acidic conditions; alkyne polymerization upon prolonged light exposure.

Part 2: Strategic Chemistry & Mechanism

The core value of (3-Ethynylphenyl)boronic acid is its ability to undergo chemoselective functionalization . The boronic acid is activated by mild bases (activating the boron for transmetallation), whereas the terminal alkyne requires a copper catalyst or strong Sonogashira conditions to react.

The Orthogonal Workflow

By controlling the catalytic environment, researchers can couple the boronic acid end first, leaving the alkyne intact for a second derivatization step. This is critical for Fragment-Based Drug Discovery (FBDD), where the alkyne serves as a tagging site for DNA-encoded libraries or fluorescent probes.

Figure 1: Chemoselective Functionalization Pathway The following diagram illustrates the logical flow of utilizing (3-Ethynylphenyl)boronic acid as a linker.

Orthogonal_Strategy Start (3-Ethynylphenyl) boronic acid Step1 Step 1: Suzuki Coupling (Pd Catalyst, Base) Start->Step1 Boron-Selective Inter Intermediate: Biaryl-Alkyne Scaffold Step1->Inter C-C Bond Formed Alkyne Intact Step2 Step 2: Click Chemistry (Azide, Cu Catalyst) Inter->Step2 Alkyne-Selective Final Final Conjugate: Triazole-Linked Drug/Probe Step2->Final Bio-orthogonal Ligation

Caption: Sequential functionalization strategy. The boronic acid is engaged first (blue to green), preserving the alkyne for late-stage conjugation (green to red).

Part 3: Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple (3-Ethynylphenyl)boronic acid with an aryl halide without degrading the alkyne. Challenge: High temperatures or strong bases can cause alkyne degradation or homocoupling (Glaser coupling).

Reagents:

  • (3-Ethynylphenyl)boronic acid (1.1 equiv)

  • Aryl Halide (1.0 equiv, preferably Aryl-Br or Aryl-I)

  • Catalyst:

    
     (3-5 mol%) - Chosen for robustness and resistance to alkyne poisoning.
    
  • Base:

    
     (2.0 equiv) - Milder than hydroxides, preventing side reactions.
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (

    
    ) to remove oxygen (critical to prevent oxidative alkyne homocoupling).
    
  • Solvation: Add degassed Dioxane/Water solvent mixture.

  • Catalyst Addition: Add

    
     quickly under a positive stream of Argon. Seal the vial.
    
  • Reaction: Heat to 60–80°C for 4–12 hours. Note: Do not exceed 90°C to ensure alkyne stability.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Flash column chromatography. Tip: Boronic acids often streak on silica; however, the product is a biaryl alkyne, which usually purifies well. If unreacted boronic acid persists, use a diol-functionalized scavenger resin.

Protocol B: Storage and Stability Management

Boronic acids are prone to dehydration, forming cyclic boroxines (anhydrides). While reversible, this alters stoichiometry.

  • Check: If the solid appears "glassy" rather than powdery, it may have formed a boroxine.

  • Reversal: In aqueous reaction media (like Protocol A), the boroxine hydrolyzes back to the active acid automatically. No pre-treatment is usually required.

  • Long-term: Store at 4°C in a desiccator. Moisture triggers the cycle of dehydration/rehydration that degrades the solid state.

Part 4: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

(3-Ethynylphenyl)boronic acid is a classic "linker" fragment.

  • Boron Targeting: The boronic acid moiety can form reversible covalent bonds with serine or threonine residues in enzyme active sites (e.g., proteasomes, beta-lactamases) [1].

  • Alkyne Tagging: The alkyne allows the fragment to be "clicked" onto DNA tags or surface arrays for high-throughput screening without interfering with the boron-protein binding event.

Covalent Organic Frameworks (COFs)

In materials science, this molecule serves as a vertex for COFs. The boronic acid undergoes self-condensation to form boroxine rings (the structural node), while the alkynes project into the pores, allowing for post-synthetic modification of the material's internal surface [2].

References

  • Design and discovery of boronic acid drugs. Source: PubMed / NIH URL:[Link] Relevance: foundational text on the pharmacophore properties of boronic acids in approved drugs (e.g., Bortezomib).

  • Solubility of Phenylboronic Acid and its Cyclic Esters. Source: J. Solution Chem. (via ResearchGate) URL:[Link] Relevance: Provides critical solubility parameters and dehydration equilibrium data for phenylboronic acid derivatives.

  • Chemoselective Three-Component Coupling via Tandem Pd Catalyzed Reactions. Source: NIH / PMC URL:[Link] Relevance: Validates the chemoselectivity of Suzuki coupling in the presence of competing functionalities.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

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Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal of (3-Ethynylphenyl)boronic Acid

Executive Summary Immediate Action Required: Treat (3-Ethynylphenyl)boronic acid as a Dual-Hazard Substance . While the boronic acid moiety presents standard irritant risks, the terminal alkyne group introduces a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat (3-Ethynylphenyl)boronic acid as a Dual-Hazard Substance . While the boronic acid moiety presents standard irritant risks, the terminal alkyne group introduces a specific reactivity hazard—the formation of shock-sensitive metal acetylides—often overlooked in generic safety protocols.

Disposal Classification: Hazardous Chemical Waste (Irritant, Potentially Reactive). Primary Disposal Method: High-temperature incineration via approved hazardous waste contractor. Critical Restriction: DO NOT mix with waste streams containing Copper (Cu), Silver (Ag), or Mercury (Hg) salts.[1]

Part 1: Hazard Profile & Risk Assessment[2]

To ensure a self-validating safety system, researchers must understand the causality of the hazards associated with this specific molecule.

The "Silent" Hazard: Terminal Alkyne Reactivity

The structural feature


 (terminal alkyne) at the 3-position is the primary driver for segregation protocols.
  • Mechanism: In the presence of basic solutions and specific transition metals (Cu, Ag, Hg), the terminal proton (

    
    ) can be removed, forming metal acetylides (e.g., 
    
    
    
    ).
  • Risk: Metal acetylides are highly unstable, shock-sensitive explosives.

  • Operational Implication: This compound is frequently used in Sonogashira couplings (which utilize CuI). Waste from these reactions contains both the alkyne and the copper catalyst, creating a high-risk environment if allowed to dry.

Boronic Acid Stability[3][4]
  • Dehydration: Boronic acids can dehydrate to form boroxines (anhydrides) upon storage or heating. This changes physical properties but does not significantly alter disposal hazard classification.

  • Toxicity: Generally considered low acute toxicity (Category 4 Oral), but acts as a Skin/Eye/Respiratory irritant.

Quantitative Safety Data
PropertyValue/Description
CAS Number 342404-50-8
Physical State Solid (Powder)
Signal Word WARNING
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)
Incompatibilities Strong Oxidizers, Strong Bases, Cu/Ag/Hg Salts
Flash Point N/A (Solid) - Combustible

Part 2: Segregation & Pre-Disposal Protocol

Effective disposal begins at the bench. Use this decision logic to determine the state of the waste before packaging.

Scenario A: Pure/Stock Chemical (Expired or Unused)[1]
  • Protocol: Do NOT attempt to quench or chemically neutralize pure material.[1] The risk of generating heat or secondary hazards outweighs the benefit.

  • Action: Keep in original container if possible. If transferring, use a clean HDPE or glass jar.

  • Labeling: Affix a hazardous waste label explicitly noting "Terminal Alkyne - Do Not Mix with Metals."

Scenario B: Reaction Mixtures (e.g., Suzuki/Sonogashira Waste)
  • Protocol:

    • Quench Active Reagents: Neutralize any active bases, lithium reagents, or pyrophoric catalysts (e.g., Pd/C) using standard protocols (e.g., careful addition of saturated

      
       or water under inert gas).
      
    • Solvent Consideration: If the solvent is halogenated (DCM, Chloroform), the entire mixture is "Halogenated Solvent Waste." If not (THF, Toluene), it is "Non-Halogenated."

    • The Copper Rule: If the reaction used Copper (Sonogashira), the waste stream MUST be kept wet. Dry copper acetylides are detonation hazards.

  • Action: Collect in a dedicated liquid waste container. Do not combine with general "Heavy Metal Waste" unless approved by EHS.

Part 3: Step-by-Step Disposal Workflow

Step 1: Container Selection
  • Solids: Wide-mouth High-Density Polyethylene (HDPE) jars are preferred. Glass is acceptable but poses a breakage risk.

  • Liquids: Chemical-resistant HDPE carboys or amber glass bottles.

  • Lid Liner: Ensure lids have Teflon (PTFE) or polyethylene liners. Avoid metal-lined caps that could react with the alkyne vapors over time.

Step 2: Labeling & Documentation

Standard "Hazardous Waste" labels are insufficient. You must add specific hazard text to protect downstream waste handlers.

Required Label Elements:

  • Full Chemical Name: (3-Ethynylphenyl)boronic acid.

  • Hazard Checkboxes: Irritant, Toxic.[3][2]

  • Supplemental Warning (Write legibly):

    "CONTAINS TERMINAL ALKYNE. INCOMPATIBLE WITH COPPER/SILVER SALTS."

Step 3: Storage Prior to Pickup
  • Store in a cool, dry, well-ventilated area .

  • Segregation: Store in the "Organic Solids" or "General Organics" section. Keep physically separated from "Oxidizers" (Nitric acid, Peroxides) and "Inorganic Acids."

Step 4: Hand-off to EHS/Contractor
  • Notify your Environmental Health & Safety (EHS) officer that the waste contains a boronic acid derivative with a terminal alkyne.

  • The ultimate disposal method will be incineration in a rotary kiln, which safely destroys the organic framework and oxidizes the boron to boric oxide (captured in scrubbers).

Part 4: Visual Decision Workflow

The following diagram illustrates the logical flow for disposing of (3-Ethynylphenyl)boronic acid, ensuring no incompatible mixing occurs.

DisposalWorkflow Start Waste Generation: (3-Ethynylphenyl)boronic acid CheckState Physical State? Start->CheckState Solid Pure Solid / Stock CheckState->Solid Solid Liquid Reaction Mixture (e.g., Suzuki/Sonogashira) CheckState->Liquid Liquid/Slurry ContainerSolid Container: HDPE Jar NO Metal Lids Solid->ContainerSolid Labeling Labeling: Add 'Terminal Alkyne Hazard' ContainerSolid->Labeling CheckMetals Contains Cu, Ag, or Hg? Liquid->CheckMetals HasMetals YES (High Risk) CheckMetals->HasMetals Yes NoMetals NO CheckMetals->NoMetals No Quench Quench Active Reagents. KEEP WET (Prevent drying). HasMetals->Quench SegregateMetal Segregate: 'Organic Waste + Metals' Label: 'Potential Acetylides' Quench->SegregateMetal SegregateMetal->Labeling SegregateOrg Segregate: Standard Organic Solvent Waste NoMetals->SegregateOrg SegregateOrg->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Figure 1: Decision tree for the safe segregation and disposal of (3-Ethynylphenyl)boronic acid waste streams.

References

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 3-Ethynylphenylboronic acid. MilliporeSigma.[3][4] Link

  • BenchChem. (2025). Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Link

  • Dartmouth College EHS. (2024). Hazardous Waste Disposal Guide: Chemical Waste Storage and Disposal Procedures. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

Handling

Personal protective equipment for handling (3-Ethynylphenyl)boronic acid

An Application Scientist's Guide to Personal Protective Equipment for Handling (3-Ethynylphenyl)boronic acid Introduction: A Risk-Based Approach to Safety (3-Ethynylphenyl)boronic acid is a valuable reagent in modern syn...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Personal Protective Equipment for Handling (3-Ethynylphenyl)boronic acid

Introduction: A Risk-Based Approach to Safety

(3-Ethynylphenyl)boronic acid is a valuable reagent in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced materials where its dual reactivity as a boronic acid and a terminal alkyne is leveraged. However, its utility in the laboratory is predicated on a thorough understanding and mitigation of its potential hazards. This guide, developed from the perspective of a senior application scientist, provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE). Our focus is not merely on listing equipment, but on explaining the causality behind each recommendation, ensuring a self-validating system of safety that protects researchers from chemical exposure.

Hazard Assessment: The 'Why' Behind the Precaution

Understanding the intrinsic hazards of (3-Ethynylphenyl)boronic acid is the foundation of an effective PPE strategy. The molecule's risk profile stems from two key structural features: the boronic acid group and the ethynylphenyl moiety. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its primary hazards from the well-documented profiles of analogous phenylboronic acids.

  • Boronic Acid Group: This functional group is associated with specific irritant properties. Analogous compounds are known to cause skin and serious eye irritation.[1][2] Inhalation of the dust can lead to respiratory tract irritation.[1][2]

  • Oral Toxicity: Many simple boronic acids are classified as harmful if swallowed.[3]

  • Ethynyl Group: While the terminal alkyne on an aromatic ring is relatively stable, fine powders of any organic compound can create a dust explosion hazard if dispersed in the air in sufficient concentration and exposed to an ignition source.[4]

Therefore, all handling procedures must be designed to prevent contact with skin and eyes, and to eliminate the possibility of inhaling the powdered solid.

The Core Ensemble: Mandatory PPE for Routine Handling

For any procedure involving (3-Ethynylphenyl)boronic acid, from weighing milligram quantities to its use in a reaction, the following PPE is mandatory. The rationale is to create a primary barrier between the researcher and the chemical.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to ANSI Z87 or EN 166 standards.[5][6]Protects against accidental splashes and airborne dust particles. Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes.[7]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[8]Prevents skin contact, which can cause irritation.[3] Gloves must be inspected before use and removed properly to avoid contaminating the skin.[4]
Body Protection A fully-fastened, long-sleeved laboratory coat.[5]Protects skin and personal clothing from contamination by dust or splashes.[6]
General Attire Long pants and closed-toe shoes.[5]Standard laboratory practice to ensure no skin is exposed on the lower body and feet.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense. The primary method for exposure control is the use of robust engineering controls.

Chemical Fume Hood: All manipulations of (3-Ethynylphenyl)boronic acid solid must be conducted within a certified chemical fume hood.[2][7][8] This is the most critical step in preventing respiratory exposure by containing dust and directing it away from the operator's breathing zone. The importance of this engineering control cannot be overstated; it is the cornerstone of safe handling.

Respiratory Protection: In standard laboratory operations conducted within a fume hood, additional respiratory protection is typically not required.[9] However, in situations where a fume hood is non-operational or during a large-scale spill cleanup where dust levels may exceed exposure limits, a NIOSH-approved respirator with a particle filter (e.g., N95 or P1 type) is necessary.[4][6]

Procedural Discipline: PPE Workflow

The effectiveness of PPE is critically dependent on its correct usage. Cross-contamination during the donning (putting on) and doffing (taking off) sequence can negate its protective value.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Eye Protection (Goggles) d1->d2 d3 3. Gloves d2->d3 Wash Wash Hands Thoroughly f1 1. Gloves (Contaminated) f2 2. Lab Coat (Turn inside out) f1->f2 f3 3. Eye Protection f2->f3 f3->Wash

Caption: Logical workflow for donning and doffing PPE to prevent cross-contamination.

Step-by-Step Protocol for PPE Usage:
  • Donning:

    • Fasten the lab coat completely.[5]

    • Put on chemical safety goggles.

    • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing:

    • Remove gloves using a proper technique that avoids touching the outer contaminated surface with bare skin.[4]

    • Remove the lab coat by folding it inward, containing any potential surface contamination.

    • Remove safety goggles.

    • Immediately wash hands thoroughly with soap and water.[3]

Emergency Preparedness: PPE for Spill and Exposure

In the event of an accidental release or exposure, a clear, pre-defined plan is essential for a safe and effective response.

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact Start Exposure Event s1 Remove Contaminated Clothing & Gloves Start->s1 e1 Immediately Flush with Eyewash for 15 min Start->e1 s2 Wash Area with Soap & Water for 15 min s1->s2 s3 Seek Medical Attention if Irritation Persists s2->s3 e2 Remove Contact Lenses if Present & Easy to Do e1->e2 e3 Seek Immediate Medical Attention e2->e3

Caption: Immediate first aid response workflow for skin or eye contact.

  • Skin Contact: Immediately remove all contaminated clothing, including gloves and lab coat.[10] Wash the affected area thoroughly with soap and water for at least 15 minutes.[10] Seek medical advice if irritation develops or persists.[3]

  • Eye Contact: Go directly to an emergency eyewash station and flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][10] Remove contact lenses if it is safe to do so.[1] Immediate medical attention is required.

  • Minor Spill (Solid): For small spills contained within the fume hood, ensure appropriate PPE is worn. Gently sweep up the material to avoid creating dust and place it into a sealed container for hazardous waste.[4][8]

  • Major Spill: Evacuate the immediate area and alert laboratory personnel and the institutional Environmental Health and Safety (EHS) department. Only personnel trained in hazardous spill response and equipped with appropriate PPE, including respiratory protection, should perform the cleanup.

Waste Disposal: Final Stage of Safe Handling

Proper disposal is a critical part of the chemical handling lifecycle. All materials contaminated with (3-Ethynylphenyl)boronic acid must be treated as hazardous waste.[1][8]

  • Solid Waste: Contaminated items such as gloves, weighing papers, and paper towels should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8]

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for liquid hazardous waste.[8] Do not mix boronic acid waste with other waste streams unless approved by your institution's EHS department.[8]

When handling waste containers, the same core PPE (goggles, lab coat, gloves) is required to prevent exposure from residual chemical on the container or during the transfer process.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Cryogenic Liquid PPE. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • University of North Carolina at Chapel Hill. (2024, November 1). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Retrieved from [Link]

  • D'Andrea, L. D., & Malacaria, P. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(20), 4755. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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